molecular formula C₂₃H₃₆N₆O₅S B130671 21S-阿加曲班 CAS No. 121785-72-6

21S-阿加曲班

货号: B130671
CAS 编号: 121785-72-6
分子量: 508.6 g/mol
InChI 键: KXNPVXPOPUZYGB-MXSMSXNCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

21S-Argatroban, also known as 21S-Argatroban, is a useful research compound. Its molecular formula is C₂₃H₃₆N₆O₅S and its molecular weight is 508.6 g/mol. The purity is usually 95%.
The exact mass of the compound 21S-Argatroban is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 21S-Argatroban suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 21S-Argatroban including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

晶体学和光谱分析

阿加曲班是一种凝血酶抑制剂,用作肝素诱导的血小板减少症 (HIT) 患者的抗凝剂。该药物是 21R 和 21S-非对映异构体的混合物,已针对这些异构体之间的结构差异进行分析,以了解它们不同的活性和溶解度。这项研究对于开发单独的非对映异构体至关重要 (Ferraboschi 等人,2013)

核磁共振 (NMR) 研究

报道了 (21R) 和 (21S)-阿加曲班非对映异构体的完整 1H 和 13C NMR 分配。这项研究为准确测量阿加曲班的非对映异构组成提供了至关重要的见解,有助于更好地了解其药理学特征 (Colombo 等人,2008)

化学酶促合成

已经对阿加曲班的对映纯 1,2,3,4-四氢喹啉部分进行了研究。通过使用生物催化转化,研究人员获得了纯 (R)-和 (S)-合成子,这对于合成单独的 (21R) 和 (21S) 阿加曲班至关重要。这项研究为合成抗血栓药物开发领域做出了贡献 (Ferraboschi 等人,2013)

肾衰竭和肝衰竭中的药代动力学

在大鼠中进行的一项研究探讨了阿加曲班的药代动力学,特别关注了其在肾衰竭和肝衰竭条件下的行为。研究结果表明,在这些条件下药物的行为可能发生改变,这可以为其临床使用提供依据 (López 和 Nowak,2008)

中风治疗研究

阿加曲班已被研究为中风的潜在治疗方法,特别是作为组织型纤溶酶原激活剂的辅助药物,用于因近端颅内闭塞引起缺血性中风。这项研究深入了解了其在中风治疗中的安全性和潜在有效性 (Barreto 等人,2012)

定量分析方法

已经进行研究以建立阿加曲班定量分析的方法,例如 RP-HPLC。这些方法对于确保临床环境中阿加曲班的质量和一致性至关重要 (Zi-dong,2013)

作用机制

Target of Action

21S-Argatroban is a synthetic direct thrombin inhibitor . Its primary target is thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin, which forms the structural basis of a blood clot .

Mode of Action

21S-Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions . It binds directly and reversibly to the active site of thrombin, thereby inhibiting its action . This interaction prevents thrombin from catalyzing the conversion of fibrinogen to fibrin, thus inhibiting blood clot formation .

Biochemical Pathways

By inhibiting thrombin, 21S-Argatroban affects several biochemical pathways. It inhibits the activation of coagulation factors V, VIII, and XIII, which are essential for blood clotting . It also inhibits the activation of protein C, an anticoagulant that degrades activated coagulation factors Va and VIIIa . Furthermore, it prevents platelet aggregation, a process that contributes to clot formation .

Pharmacokinetics

The pharmacokinetics of 21S-Argatroban are well described by a two-compartment model with first-order elimination . The mean clearance, steady-state volume of distribution, and half-life values are 4.7 ml/minute/kg, 179.5 ml/kg, and 46.2 minutes, respectively . These properties influence the bioavailability of the drug and its anticoagulant effects .

Result of Action

The inhibition of thrombin by 21S-Argatroban results in anticoagulant effects, preventing the formation of thrombi . It is used for the prevention and treatment of thrombosis related to heparin use . It has been shown to normalize platelet count in patients with heparin-induced thrombocytopenia (HIT) and prevent the formation of thrombi .

Action Environment

The action of 21S-Argatroban can be influenced by various environmental factors. For instance, in patients with hepatic impairment, the clearance of 21S-Argatroban is significantly reduced, leading to increased exposure to the drug . Therefore, dose adjustments are recommended in these patients

安全和危害

Argatroban infusion may be an effective and safe therapeutic option to improve functional outcomes of stroke patients . It did not increase the risk of symptomatic intracerebral hemorrhage, asymptomatic intracranial hemorrhage, gastrointestinal bleeding, major systemic hemorrhage, and mortality, except minor systemic hemorrhage .

未来方向

Argatroban has proven efficacy and safety for prophylaxis and treatment of patients with thrombosis associated with heparin-induced thrombocytopenia (HIT), and for percutaneous coronary intervention in HIT and non-HIT patients . Pilot studies suggest that further investigations to establish the use of argatroban in ischemic stroke, acute coronary syndrome, hemodialysis, blood oxygenation, off-pump cardiac surgery and other clinical indications are warranted .

生化分析

Biochemical Properties

21S-Argatroban interacts with thrombin, a serine protease with multiple physiological functions . It inhibits thrombin-catalyzed or -induced reactions, including fibrin formation, activation of coagulation factors (V, VIII, and XIII), activation of protein C, and platelet aggregation .

Cellular Effects

21S-Argatroban has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting thrombin, which plays a major role in inflammation by activating protease-activated receptors . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

21S-Argatroban exerts its effects at the molecular level by inhibiting thrombin . It is a highly selective direct thrombin inhibitor that rapidly and reversibly binds to the thrombin active site . This binding interaction inhibits thrombin-catalyzed or -induced reactions, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 21S-Argatroban change over time in laboratory settings . It has been shown to have a significant impact on neurological improvement at 3 months

Dosage Effects in Animal Models

The effects of 21S-Argatroban vary with different dosages in animal models

Metabolic Pathways

21S-Argatroban is metabolized in the liver via hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring . It is excreted primarily in the feces (65%), presumably through biliary secretion; 22% is eliminated via urine .

属性

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15+,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNPVXPOPUZYGB-MXSMSXNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@H](C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121785-72-6
Record name 21S-Argatroban
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121785726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 121785-72-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARGATROBAN ANHYDROUS, (21S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YBM839JAC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21S-Argatroban
Reactant of Route 2
21S-Argatroban
Reactant of Route 3
21S-Argatroban
Reactant of Route 4
21S-Argatroban
Reactant of Route 5
21S-Argatroban
Reactant of Route 6
21S-Argatroban
Customer
Q & A

Q1: What is the mechanism of action of 21S-Argatroban and how does its chirality influence this?

A1: 21S-Argatroban is a potent and highly selective inhibitor of thrombin, a key enzyme in the coagulation cascade. [] While the exact mechanism is not discussed in the provided papers, Argatroban is known to bind directly to the active site of thrombin, preventing the cleavage of fibrinogen to fibrin and thus inhibiting clot formation. The chirality at the 21st carbon atom is crucial for its activity. [, ] The (21R) and (21S) diastereomers of Argatroban exhibit different pharmacological profiles, with the (21R)-isomer being significantly less potent. []

Q2: How can researchers differentiate between the (21R) and (21S) diastereomers of Argatroban?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy provides a reliable method for distinguishing the (21R) and (21S) diastereomers of Argatroban. The complete 1H and 13C NMR assignments for both diastereomers have been reported, revealing distinct chemical shifts that allow for their identification and quantification. [] This is particularly useful for determining the diastereomeric composition of synthesized Argatroban.

Q3: How can the 1,2,3,4-tetrahydroquinoline moiety be incorporated into the synthesis of Argatroban enantiomers?

A3: Research has demonstrated the chemoenzymatic synthesis of enantiomerically pure (3R) and (3S)-methyl-1,2,3,4-tetrahydroquinoline. [] These compounds serve as valuable chiral synthons for preparing diastereomerically pure (21R)- and (21S)-Argatroban and their analogs. This approach allows for controlled synthesis of the desired Argatroban diastereomer, which is crucial given their different pharmacological properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。